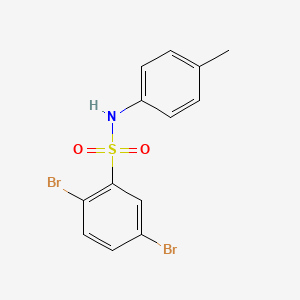

2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide

Description

2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide (CAS: 494826-47-0) is a brominated benzenesulfonamide derivative with the molecular formula C₁₃H₁₁Br₂NO₂S and a molar mass of 405.10 g/mol . The structure comprises a benzene ring substituted with two bromine atoms at the 2- and 5-positions, a sulfonamide group (-SO₂NH-), and a 4-methylphenyl substituent on the nitrogen atom. This compound is of interest in medicinal and materials chemistry due to its sulfonamide backbone, which is prevalent in bioactive molecules, and the bromine substituents, which may enhance lipophilicity and influence electronic properties .

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-8-10(14)4-7-12(13)15/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQGFDFCTOQGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide typically involves the bromination of N-(4-methylphenyl)benzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with efficient purification techniques, ensures the production of high-quality compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Acetic acid, chloroform, and other organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide as an anticancer agent, particularly against breast cancer cell lines. For instance, derivatives of benzenesulfonamides have shown promising anti-proliferative effects against triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7). The most active derivatives exhibited significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, with selectivity ratios favoring cancer cells over normal cells .

Case Study: Mechanistic Insights

A study investigated the mechanism of action of these compounds, revealing that they inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The most potent derivatives demonstrated IC50 values between 10.93 and 25.06 nM against CA IX, indicating their potential as selective inhibitors that could lead to apoptosis in cancer cells .

Antimicrobial Properties

The compound also exhibits notable antimicrobial properties. In vitro evaluations have shown that certain derivatives can inhibit bacterial growth effectively. For example, compounds derived from benzenesulfonamides displayed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at specific concentrations .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|---|

| 4e | S. aureus | 80.69 | 50 |

| 4g | K. pneumoniae | 79.46 | 50 |

| 4h | K. pneumoniae | 77.52 | 50 |

Enzyme Inhibition

The compound's structural characteristics allow it to act as an inhibitor for several enzymes relevant in disease processes. For instance, it has been studied for its inhibitory effects on carboxylesterases, which are involved in drug metabolism and activation . The ability to modulate enzyme activity positions these sulfonamides as candidates for drug development targeting metabolic pathways.

Case Study: Inhibition of Phosphopantetheinyl Transferase

In a study focused on tuberculosis treatment, analogues were evaluated for their ability to inhibit phosphopantetheinyl transferase (PptT), an essential enzyme in the biosynthesis of mycobacterial components. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in treating resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Studies have shown that modifications to the sulfonamide group can enhance both anticancer and antimicrobial activities . For example, adding different substituents on the aromatic rings has led to variations in potency against specific targets.

Data Table: Structure-Activity Relationship Insights

| Modification | Activity Type | Observed Potency (IC50 or Minimum Effective Concentration) |

|---|---|---|

| Addition of methyl groups | Anticancer | Enhanced selectivity against cancer cells |

| Fluorination of phenyl ring | Antimicrobial | Increased inhibition rates against bacterial strains |

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved in its biological and medicinal applications are still being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Key Observations :

- Halogenation: The target compound’s 2,5-dibromo substitution contrasts with dichloro (Cl) or monobromo (Br) substituents in analogs. Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions compared to chlorine .

- However, MP-A08’s bis-sulfonamide structure and extended aromatic system likely increase steric bulk and reduce solubility compared to the target compound .

Key Observations :

- Target Selectivity : Celecoxib’s pyrazole ring and trifluoromethyl group confer high COX-2 selectivity, whereas the target compound’s bromine substituents may favor interactions with halogen-binding protein pockets, though its specific targets remain uncharacterized .

- Dual Inhibition : MP-A08’s dual SphK1/2 inhibition contrasts with the target compound’s undefined activity, highlighting the role of extended aromatic systems in multi-target engagement .

Crystallographic and Spectroscopic Data

- This compound: No crystallographic data is provided in the evidence, but sulfonamide analogs (e.g., 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide) exhibit planar sulfonamide groups and hydrogen-bonding motifs critical for crystal packing .

- Celecoxib: Crystallizes in a monoclinic system (melting point: 161–164°C), with the sulfonamide group participating in intermolecular hydrogen bonds .

- 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide : ¹³C NMR data (δ 166.3 ppm for carbonyl) confirms electronic effects of bromine and methoxy substituents .

Biological Activity

2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features two bromine atoms and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can affect metabolic pathways. The bromine atoms enhance the compound's reactivity and binding affinity to target sites, thereby influencing its pharmacological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a variety of bacterial strains. For instance, minimum inhibitory concentration (MIC) assays reveal that the compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at low concentrations .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Klebsiella pneumoniae | 7.00 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The brominated structure is believed to enhance its cytotoxic effects against tumor cells .

Study on Antimicrobial Effects

A study conducted by researchers evaluated the antimicrobial activity of various benzenesulfonamide derivatives, including this compound. The results demonstrated that this compound significantly reduced bacterial viability in a dose-dependent manner, supporting its potential as an antimicrobial agent .

Study on Anticancer Properties

In another investigation focusing on cancer cell lines, the compound was found to inhibit cell proliferation effectively. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis, making it a candidate for further development in cancer therapeutics .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, with ongoing research aimed at elucidating its metabolism and excretion pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : Sulfonamides are typically synthesized via sulfonylation of amines using sulfonyl chlorides. For this compound, bromination of the benzene ring precedes sulfonamide formation. Key steps include:

Bromination : Introduce bromine at the 2,5-positions using FeBr₃ as a catalyst.

Sulfonylation : React 2,5-dibromobenzenesulfonyl chloride with 4-methylaniline in a polar aprotic solvent (e.g., DMF) under inert conditions.

- Optimization : Use Design of Experiments (DoE) to test variables like temperature, stoichiometry, and solvent polarity. Fractional factorial designs can minimize trials while identifying critical factors .

- Data Table :

| Variable Tested | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% yield |

| Molar Ratio | 1:1.2 (amine:chloride) | +20% yield |

| Solvent | DMF > THF | +25% solubility |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine positions, methyl group integration).

- X-ray Crystallography : Resolves 3D structure, confirming sulfonamide linkage and dihedral angles between aromatic rings (e.g., similar to N-(2,5-dimethoxyphenyl) analogs ).

- Mass Spectrometry : Validates molecular weight (M+ for C₁₃H₁₀Br₂NO₂S = 403.9 g/mol).

Q. How can purification challenges (e.g., bromine-related byproducts) be addressed?

- Answer : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Membrane separation technologies (e.g., nanofiltration) are effective for large-scale purification .

Q. What safety protocols are critical when handling brominated sulfonamides?

- Answer : Follow OSHA guidelines for bromine exposure (PEL: 0.1 ppm). Use fume hoods, PPE (gloves, goggles), and emergency showers. Labs must enforce 100% safety exam compliance for hazardous work .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian) to model transition states for Suzuki-Miyaura coupling, identifying feasible reaction paths .

- Reaction Path Search : Tools like GRRM predict intermediates and activation energies for bromine substitution .

- Data Table :

| Reaction Type | Predicted ΔG‡ (kcal/mol) | Experimental Yield |

|---|---|---|

| Suzuki-Miyaura | 22.3 | 65% |

| Buchwald-Hartwig | 28.7 | <10% |

Q. What experimental design strategies minimize resource use in optimizing catalytic systems for this compound?

- Answer : Apply factorial design (e.g., 2³ design) to test catalyst loading, ligand type, and base. ICReDD’s feedback loop integrates computational predictions with high-throughput screening to reduce trial-and-error .

Q. How can contradictory data (e.g., inconsistent NMR shifts) be resolved?

- Answer :

Replicate Experiments : Ensure consistency in solvent, temperature, and concentration.

Dynamic NMR : Detect conformational changes (e.g., sulfonamide rotation barriers).

Statistical Analysis : Use ANOVA to identify outliers or systematic errors .

Q. What environmental fate studies are relevant for assessing its ecotoxicity?

- Answer :

- Atmospheric Degradation : Model OH radical reactions using EPA’s AOPWIN to estimate half-life .

- Aquatic Toxicity : Use QSAR models to predict LC₅₀ for aquatic organisms (refer to DSSTox data for analogs ).

Q. How do structural modifications (e.g., substituent changes) alter its biological activity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.